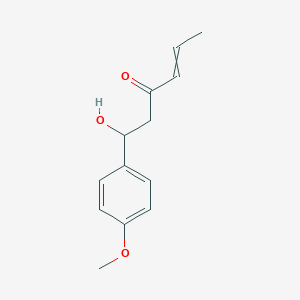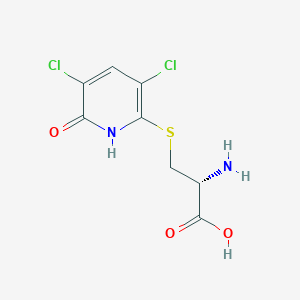![molecular formula C17H16BrClO3 B14182224 2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane CAS No. 849622-80-6](/img/structure/B14182224.png)
2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane is an organic compound with a complex structure that includes a bromomethyl group, a chlorophenyl group, and a dioxolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane typically involves multiple steps. One common method involves the bromination of a precursor compound, followed by the formation of the dioxolane ring. The reaction conditions often require the use of solvents such as tetrahydrofuran and catalysts like magnesium to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the bromomethyl group.
Addition Reactions: The dioxolane ring can participate in addition reactions, particularly with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like sodium azide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while oxidation reactions can produce corresponding aldehydes or carboxylic acids.
科学的研究の応用
2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane has several scientific research applications:
Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane involves its interaction with molecular targets through its functional groups. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The dioxolane ring can stabilize reactive intermediates, facilitating various chemical transformations .
類似化合物との比較
Similar Compounds
2-(Bromomethyl)-1,3-dioxolane: A simpler analog with similar reactivity but lacking the chlorophenyl group.
4-Bromomethyl-2-biphenylcarbonitrile: Contains a biphenyl structure and a bromomethyl group, used in different synthetic applications.
Uniqueness
The presence of both the bromomethyl and chlorophenyl groups in 2-(Bromomethyl)-2-{4-[(4-chlorophenyl)methoxy]phenyl}-1,3-dioxolane provides unique reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions and transformations not possible with simpler analogs.
特性
CAS番号 |
849622-80-6 |
|---|---|
分子式 |
C17H16BrClO3 |
分子量 |
383.7 g/mol |
IUPAC名 |
2-(bromomethyl)-2-[4-[(4-chlorophenyl)methoxy]phenyl]-1,3-dioxolane |
InChI |
InChI=1S/C17H16BrClO3/c18-12-17(21-9-10-22-17)14-3-7-16(8-4-14)20-11-13-1-5-15(19)6-2-13/h1-8H,9-12H2 |
InChIキー |
YFBJUPGYZYCROM-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)(CBr)C2=CC=C(C=C2)OCC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


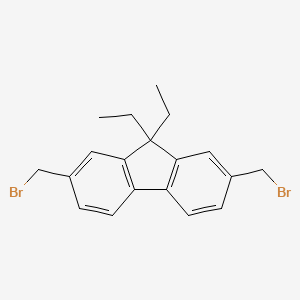
![1H-Pyrano[3,4-c]pyridine-3,8(4H,7H)-dione, 4-ethyl-7-(phenylmethyl)-](/img/structure/B14182160.png)
![2-Amino-5-{[(4-chloropyridin-2-yl)amino]methyl}phenol](/img/structure/B14182161.png)

![(9H-beta-Carbolin-1-yl)(4'-methyl[1,1'-biphenyl]-4-yl)methanone](/img/structure/B14182167.png)
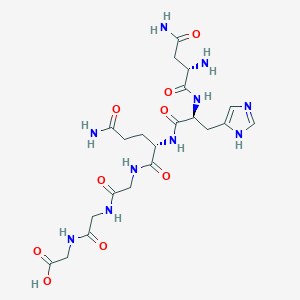
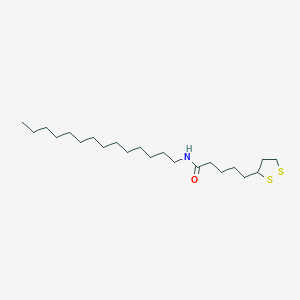
![11-[(Carboxymethyl)(propanoyl)amino]undecanoic acid](/img/structure/B14182191.png)
![[1,1'-Biphenyl]-2-yl 2-chloropropanoate](/img/structure/B14182192.png)
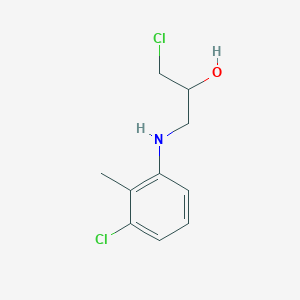
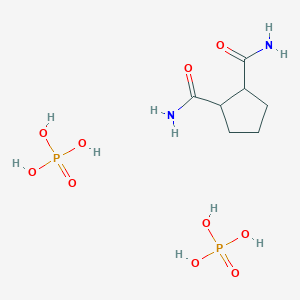
![4-Methyl-6-[1-(5-nitrothiophen-2-yl)ethoxy]-2H-1-benzopyran-2-one](/img/structure/B14182214.png)
